

An In-Depth Technical Guide to 1-Isobutyl-1H-indole-2,3-dione

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Compound of Interest

Compound Name: 1-Isobutyl-1H-indole-2,3-dione

Cat. No.: B2880485

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-Isobutyl-1H-indole-2,3-dione**, also known as N-isobutyrisatin. It details its chemical identity, synthesis, and key physicochemical and spectroscopic data. Furthermore, it explores its potential applications in drug discovery, particularly focusing on its role as a potential anticancer agent.

Core Compound Identifiers

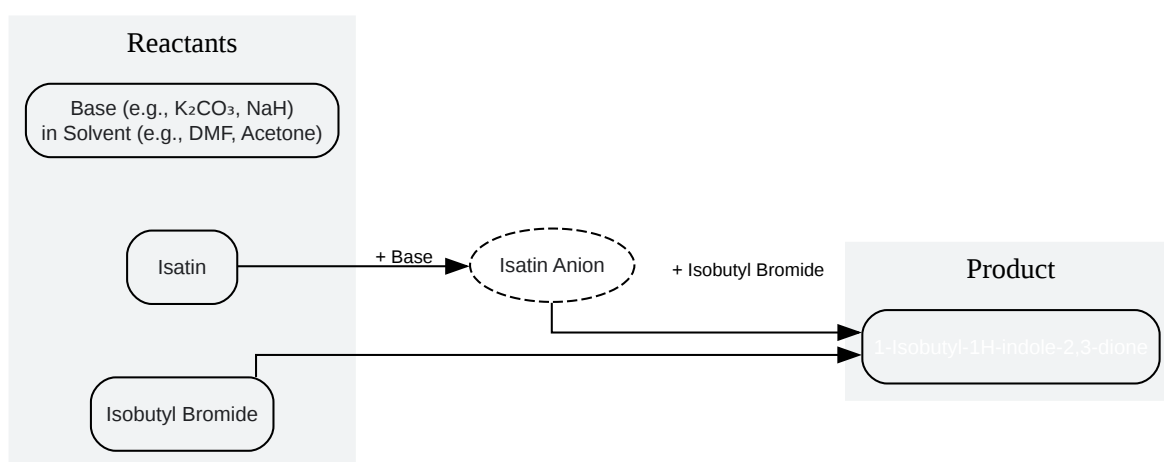
1-Isobutyl-1H-indole-2,3-dione is a derivative of isatin, a bicyclic organic compound. The isobutyl group is attached to the nitrogen atom of the indole ring system.

Identifier	Value
Chemical Name	1-Isobutyl-1H-indole-2,3-dione
Synonyms	N-Isobutyrisatin, 1-(2-methylpropyl)-1H-indole-2,3-dione
CAS Number	78846-77-2[1][2][3][4][5]
Molecular Formula	C ₁₂ H ₁₃ NO ₂ [1][2]
Molecular Weight	203.24 g/mol [1]

Synthesis and Characterization

The synthesis of **1-Isobutyl-1H-indole-2,3-dione** is typically achieved through the N-alkylation of isatin. This common method involves the reaction of isatin with an isobutyl halide, such as isobutyl bromide, in the presence of a base.

A general synthetic approach is outlined below:



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Figure 1. General synthetic scheme for **1-Isobutyl-1H-indole-2,3-dione**.

Experimental Protocol: N-Alkylation of Isatin

- **Dissolution:** Dissolve isatin in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.
- **Deprotonation:** Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir at room temperature. This step generates the isatin anion.
- **Alkylation:** Add isobutyl bromide to the reaction mixture.

- Reaction: Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure **1-Isobutyl-1H-indole-2,3-dione**.

Physicochemical and Spectroscopic Data

While specific experimental data for **1-Isobutyl-1H-indole-2,3-dione** is not extensively available in the public domain, the following table summarizes the expected properties based on its structure and data from related compounds.

Property	Value	Source/Method
Physical State	Expected to be a solid at room temperature	Based on related N-alkylisatins
Melting Point	Not reported	-
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	Based on general properties of similar compounds
¹ H NMR	Expected signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and aromatic protons of the indole ring.	Predicted based on chemical structure
¹³ C NMR	Expected signals for the carbonyl carbons, aromatic carbons, and the carbons of the isobutyl group.	Predicted based on chemical structure
FT-IR (cm ⁻¹)	Expected characteristic peaks for C=O stretching (around 1700-1750 cm ⁻¹), C-N stretching, and aromatic C-H stretching.	Based on spectra of related compounds
Mass Spectrometry	Molecular ion peak (M ⁺) expected at m/z 203.	Based on molecular weight

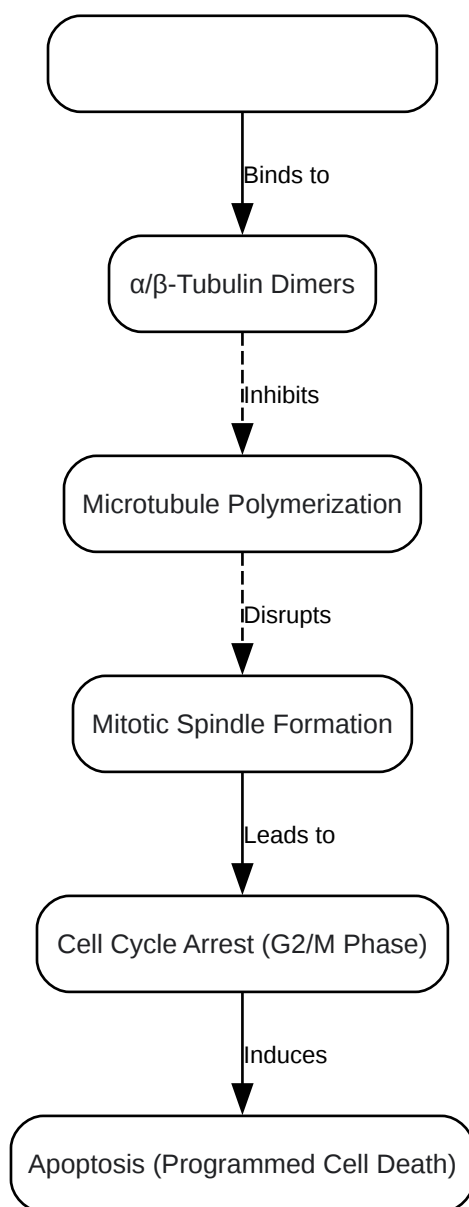
Biological Activity and Potential Applications

N-substituted isatins, the class of compounds to which **1-Isobutyl-1H-indole-2,3-dione** belongs, have garnered significant interest in medicinal chemistry due to their wide range of biological activities.

Anticancer and Cytotoxic Activity

A primary area of investigation for N-alkylisatins is their potential as anticancer agents. Studies have shown that various N-substituted isatin derivatives exhibit cytotoxic effects against a range of cancer cell lines.^[4] The substitution at the N-1 position of the isatin core has been shown to be a critical determinant of this activity.^[6]

The proposed mechanism of action for the anticancer effects of many N-alkylisatins involves the disruption of microtubule dynamics. Microtubules are crucial components of the cytoskeleton and are essential for cell division.



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Figure 2. Proposed mechanism of action for N-alkylisatins as tubulin polymerization inhibitors.

By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4][7]

While specific cytotoxic data for **1-Isobutyl-1H-indole-2,3-dione** is not readily available, a study on various N-alkyl-substituted isatins indicated that derivatives with a 3'-methylbutyl (isopentyl) substituent, which is structurally similar to an isobutyl group, were among the compounds evaluated for their cytotoxic effects.[4] This suggests that **1-Isobutyl-1H-indole-2,3-dione** is a promising candidate for further investigation into its anticancer properties.

Other Potential Applications

The isatin scaffold is known to exhibit a broad spectrum of pharmacological activities, including:

- Antiviral
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant

Therefore, **1-Isobutyl-1H-indole-2,3-dione** may also possess potential in these therapeutic areas, warranting further research and evaluation.

Conclusion

1-Isobutyl-1H-indole-2,3-dione is a readily synthesizable derivative of isatin with significant potential for drug discovery and development. Its classification within the N-alkylisatin family suggests promising anticancer activity, likely through the inhibition of tubulin polymerization. This technical guide provides a foundational understanding of this compound, highlighting the need for further detailed characterization and biological evaluation to fully elucidate its therapeutic potential.

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